

# Addressing adverse effects of GSK2879552 observed in clinical trials

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Compound of Interest

Compound Name: GSK2879552

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# Technical Support Center: Addressing Adverse Effects of GSK2879552

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the adverse effects of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, **GSK2879552**, observed in clinical trials. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

### I. Frequently Asked Questions (FAQs)

Q1: What is GSK2879552 and what is its mechanism of action?

A1: **GSK2879552** is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones.[1] By inhibiting LSD1, **GSK2879552** alters gene expression, leading to the suppression of tumor cell growth and differentiation in certain cancers, such as Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[1]

Q2: What are the most common adverse effects observed with GSK2879552 in clinical trials?

A2: The most frequently reported treatment-related adverse events in clinical trials with **GSK2879552** were hematological toxicities, specifically thrombocytopenia (low platelet count)



and neutropenia (low neutrophil count).[2][3] Other significant adverse effects included fatigue and neurological toxicities, such as encephalopathy.[4]

Q3: Is the thrombocytopenia observed with **GSK2879552** an expected on-target effect?

A3: Yes, thrombocytopenia is considered an on-target effect of LSD1 inhibition.[2] LSD1 is known to play a role in megakaryocyte differentiation and platelet formation.[5][6][7] Inhibition of LSD1 can disrupt these processes, leading to a decrease in platelet counts.

Q4: What is the rationale for the encephalopathy observed in some patients?

A4: The exact mechanism for encephalopathy is not fully elucidated; however, LSD1 is known to be crucial for neuronal function and development.[8][9] Studies have shown that the loss of LSD1 can lead to neurodegeneration.[10] It is hypothesized that inhibition of LSD1 by GSK2879552 may interfere with essential neuronal processes, leading to neurological symptoms in susceptible individuals.

# II. Troubleshooting GuidesManaging Hematological Toxicities

Issue: A significant decrease in platelet or neutrophil counts is observed in experimental subjects following administration of **GSK2879552**.

**Troubleshooting Steps:** 

- Confirm and Grade the Toxicity:
  - Perform a complete blood count (CBC) with differential to confirm the platelet and absolute neutrophil count (ANC).
  - Grade the severity of thrombocytopenia and neutropenia according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 (see Table 1).
- Dose Modification:
  - Based on the grade of toxicity, consider a dose reduction or temporary interruption of GSK2879552 administration as outlined in the experimental protocol. Clinical trial



protocols for **GSK2879552** included specific rules for dose adjustments based on the severity of hematological adverse events.[11]

- Supportive Care (in pre-clinical models, if applicable and ethically approved):
  - For severe thrombocytopenia with bleeding, platelet transfusions may be considered.
  - For severe neutropenia, administration of granulocyte colony-stimulating factor (G-CSF)
     can be considered to stimulate neutrophil production.
- Monitor Recovery:
  - Perform frequent CBCs to monitor the recovery of platelet and neutrophil counts. Once the
    toxicity has resolved to a lower grade (e.g., Grade ≤1), consider re-initiating GSK2879552
    at the same or a reduced dose, as per the protocol.

### **Managing Neurological Toxicities**

Issue: Experimental subjects exhibit signs of encephalopathy (e.g., confusion, altered mental status, cognitive impairment) after treatment with **GSK2879552**.

**Troubleshooting Steps:** 

- Clinical Assessment:
  - Conduct a thorough neurological examination to characterize the symptoms.
  - In clinical settings, standardized assessments like the Mini-Mental State Examination (MMSE) or the Montreal Cognitive Assessment (MoCA) were used to monitor cognitive function.[11]
- Rule out Other Causes:
  - Investigate and rule out other potential causes of encephalopathy, such as metabolic disturbances, infections, or concomitant medications.
- Dose Interruption:



- Immediately interrupt treatment with GSK2879552. In clinical trials, the development of encephalopathy was a criterion for halting enrollment and treatment.[11]
- Supportive Care:
  - Provide supportive care to manage the symptoms of encephalopathy.
- Rechallenge Decision:
  - Re-administration of GSK2879552 after an episode of encephalopathy should be approached with extreme caution and is generally not recommended, given the seriousness of this adverse event.

### **III. Data Presentation**

Table 1: CTCAE v5.0 Grading for Thrombocytopenia and Neutropenia

Grade	Thrombocytopenia (Platelet Count)	Neutropenia (Absolute Neutrophil Count)
1	< LLN - 75.0 x 10 <sup>9</sup> /L	< LLN - 1.5 x 10 <sup>9</sup> /L
2	< 75.0 - 50.0 x 10 <sup>9</sup> /L	< 1.5 - 1.0 x 10 <sup>9</sup> /L
3	< 50.0 - 25.0 x 10 <sup>9</sup> /L	< 1.0 - 0.5 x 10 <sup>9</sup> /L
4	< 25.0 x 10 <sup>9</sup> /L	< 0.5 x 10 <sup>9</sup> /L
5	Death	Death

LLN = Lower Limit of Normal

Table 2: Summary of Key Treatment-Related Adverse Events in GSK2879552 Clinical Trials



Adverse Event	Patient Population	Frequency	Grade 3/4 Frequency	Reference
Thrombocytopeni a	Relapsed/Refract ory SCLC	41%	Not specified	[4]
Relapsed/Refract ory AML	20%	Grade 4: 7 of 9 events	[2][3]	
Neutropenia	Relapsed/Refract ory SCLC	Not specified	Not specified	_
Relapsed/Refract ory AML	Not specified	Not specified		_
Encephalopathy	Relapsed/Refract ory SCLC	4 serious AEs	Not specified	[4]
Fatigue	Relapsed/Refract ory AML	34%	Not specified	[3]

# IV. Experimental ProtocolsMonitoring for Hematological Toxicities

- Objective: To monitor for and grade the severity of thrombocytopenia and neutropenia.
- Methodology:
  - Baseline Assessment: Prior to the first dose of GSK2879552, perform a complete blood count (CBC) with differential to establish baseline platelet and absolute neutrophil counts.
  - On-study Monitoring:
    - Frequency: In the initial phase of treatment (e.g., the first 4-8 weeks), perform CBCs with differentials at least weekly. The frequency can be adjusted based on the observed hematological parameters and the experimental design.
    - Timing: Blood samples should be collected at a consistent time point in relation to GSK2879552 administration.



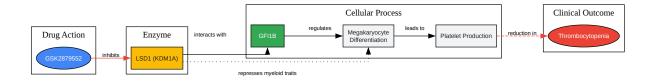
- Data Analysis:
  - Compare the on-study platelet and neutrophil counts to the baseline values.
  - Grade any decreases using the CTCAE v5.0 criteria (Table 1).

### **Monitoring for Neurological Toxicities**

- Objective: To detect and assess the severity of encephalopathy.
- Methodology:
  - Baseline Assessment: Before initiating treatment, conduct a baseline neurological assessment. In clinical settings, this included cognitive assessments like the MoCA.[11]
  - On-study Monitoring:
    - Clinical Observation: Regularly observe experimental subjects for any changes in behavior, consciousness, or cognitive function.
    - Scheduled Assessments: At regular intervals (e.g., at the beginning of each treatment cycle), perform a focused neurological examination. In clinical trials, cognitive assessments were repeated at specified time points.[11]
  - Action upon Observation:
    - If any signs of encephalopathy are observed, a comprehensive neurological evaluation should be performed immediately.
    - Treatment with **GSK2879552** should be suspended pending investigation.

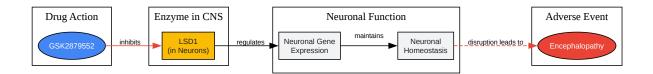
## V. Visualizations





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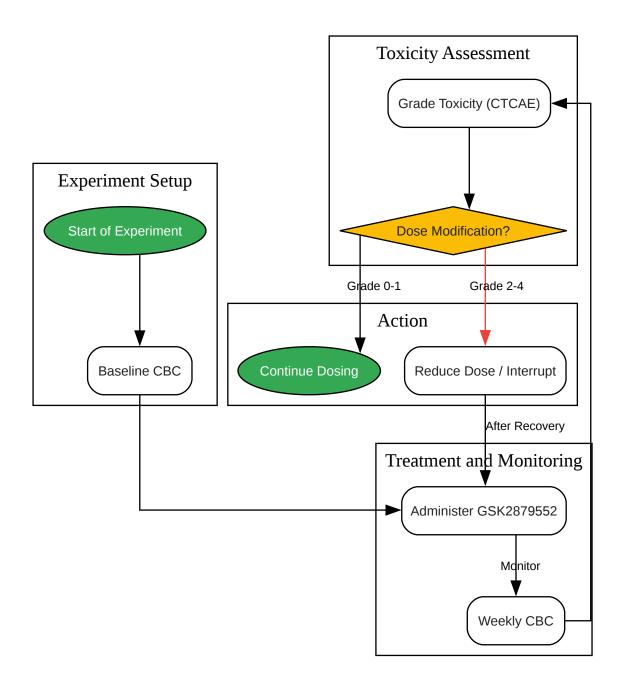
Caption: Mechanism of GSK2879552-induced thrombocytopenia.



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Caption: Postulated mechanism of GSK2879552-induced encephalopathy.





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Caption: Workflow for monitoring hematological toxicity.

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